![molecular formula C16H15ClO3 B2946398 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 428497-11-4](/img/structure/B2946398.png)

3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

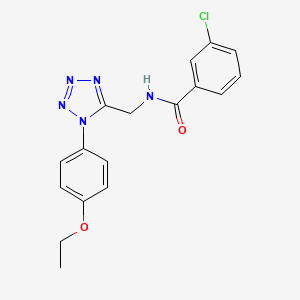

“3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 428497-11-4 . It has a molecular weight of 290.75 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 . This indicates the molecular structure of the compound.Scientific Research Applications

Regioselective Protection and Derivatization

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde

The study by Plourde and Spaetzel (2002) demonstrates the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a related compound, using different protecting groups. This technique is crucial for the synthesis of complex molecules, indicating the potential application of similar strategies to 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde for targeted synthesis and modification (Plourde & Spaetzel, 2002).

Catalytic Oxidation and Hydroxylation

Chloroperoxidase-catalyzed Benzylic Hydroxylation

Miller, Tschirret-Guth, and Ortiz de Montellano (1995) explored the chloroperoxidase-catalyzed hydroxylation of benzyl alcohols, suggesting that enzyme catalysis can be an efficient method for the selective oxidation of benzyl derivatives. This highlights the potential for enzymatic methods to modify 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde (Miller et al., 1995).

Photocatalytic Oxidation

Selective Photocatalytic Oxidation on Titanium Dioxide

Higashimoto et al. (2009) showed that the photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes on TiO2 under visible light irradiation is highly efficient. This process could be applied to the selective oxidation of 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde for the synthesis of novel materials and intermediates (Higashimoto et al., 2009).

Mechanism of Action

Chemical Structure

The compound “3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde” is a complex organic molecule with a benzene ring as its core structure. It has a methoxy group (-OCH3), a chloro group (-Cl), and a benzyl group attached to the benzene ring .

Properties

The molecular weight of this compound is 290.75 . It is recommended to be stored at a temperature between 28°C .

properties

IUPAC Name |

3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXZUUAHBFXATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)

![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)

![1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2946333.png)

![6-piperazin-1-yl-N,N-dipropyl-5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]nicotinamide](/img/structure/B2946334.png)

![propyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2946336.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2946337.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2946338.png)